molecular formula C17H20N2O2 B14341466 N-(4,6-Dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide CAS No. 105549-69-7

N-(4,6-Dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide

Cat. No.: B14341466
CAS No.: 105549-69-7
M. Wt: 284.35 g/mol
InChI Key: RHLKIAUORLUOQU-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with dimethyl groups at positions 4 and 6, and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with 2-methyl-2-phenoxypropanoic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,6-Dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-Dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-Dimethylpyridin-2-yl)-3-oxobutanamide
  • N-(4,6-Dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide
  • N-(4,6-Dimethylpyridin-2-yl)-3,4,5-triethoxybenzamide

Uniqueness

N-(4,6-Dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide is unique due to its specific substitution pattern and the presence of the phenoxypropanamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

105549-69-7

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide

InChI

InChI=1S/C17H20N2O2/c1-12-10-13(2)18-15(11-12)19-16(20)17(3,4)21-14-8-6-5-7-9-14/h5-11H,1-4H3,(H,18,19,20)

InChI Key

RHLKIAUORLUOQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C(C)(C)OC2=CC=CC=C2)C

Origin of Product

United States

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